molecular formula C20H26N4O2 B3013032 1-(Indolin-1-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1251543-35-7

1-(Indolin-1-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B3013032
CAS No.: 1251543-35-7
M. Wt: 354.454
InChI Key: TUYPYNGZNONCKA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining indoline, piperidine, and a 5-isopropyl-substituted 1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole core, substituted with an isopropyl group, likely influences lipophilicity and steric interactions.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14(2)19-21-22-20(26-19)16-7-10-23(11-8-16)13-18(25)24-12-9-15-5-3-4-6-17(15)24/h3-6,14,16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYPYNGZNONCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Indolin-1-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

The compound features a unique structure that combines an indoline moiety with a piperidine ring substituted by an oxadiazole group. This structural diversity is believed to contribute to its biological activities.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₂

Anticancer Activity

Recent studies have demonstrated that derivatives of indoline compounds exhibit significant anticancer properties. Notably, the presence of the indolin-1-yl group in this compound enhances its activity against various cancer cell lines.

Key Findings:

  • Prostate Cancer : The compound showed an IC50 value of 1.89 ± 0.6 μM against prostate cancer cell lines, indicating potent cytotoxicity compared to other derivatives .
  • Breast Cancer : Similar studies reported that related indoline derivatives exhibited IC50 values ranging from 1.26 to 2.77 μM , suggesting a strong potential for therapeutic application in breast cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several pathogens.

Antimicrobial Efficacy:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL , demonstrating strong bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in tumor growth and microbial resistance.

Proposed Mechanisms:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .
  • Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation, which is crucial for the virulence of many bacterial strains .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerProstate Cancer1.89 ± 0.6 μM
AnticancerBreast Cancer1.26 - 2.77 μM
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 μg/mL

Case Studies and Research Findings

Several case studies have highlighted the potential of indoline derivatives, including our compound of interest:

Case Study 1: Indolin Derivatives in Cancer Therapy

A study focusing on various indolin derivatives found that modifications in the piperidine and oxadiazole groups significantly impacted their anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Screening

Research involving a series of oxadiazole-bearing compounds demonstrated that introducing substituents like isopropyl groups can enhance antimicrobial efficacy, providing insights into optimizing this class of compounds for therapeutic use .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing oxadiazole rings exhibit anticancer properties. The oxadiazole moiety is known for its ability to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Kinase Inhibition

The compound has been investigated for its ability to modulate protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The patent literature describes methods for using such compounds to treat conditions related to aberrant kinase activity . Specifically, the indoline structure may enhance selectivity towards certain kinases, offering a pathway for developing targeted cancer therapies.

Neurological Applications

Given the piperidine component of the molecule, there is potential for applications in treating neurological disorders. Piperidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. The incorporation of the oxadiazole ring may further enhance these properties by providing additional mechanisms of action .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityA derivative of the compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Study 2 Kinase ModulationThe compound demonstrated selective inhibition of specific kinases involved in tumor growth, suggesting its utility as a targeted anticancer agent .
Study 3 NeuroprotectionResearch indicated that similar piperidine derivatives could protect neurons from oxidative stress-induced damage, highlighting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Cores

Example Compounds: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 from ).

  • Key Differences :
    • Heterocycle : Tetrazole (5-membered ring with four N atoms) replaces the 1,3,4-oxadiazole.
    • Substituents : Aryl groups on tetrazole vs. isopropyl on oxadiazole.
  • The isopropyl group in the target compound may enhance lipophilicity, favoring interactions with hydrophobic binding pockets .

Ethanone Derivatives with Pyrazole-Oxadiazole Hybrids

Example Compounds: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone ().

  • Key Differences :
    • Substituents : Pyrazole-methyl and aryl groups on oxadiazole vs. isopropyl.
  • The isopropyl group in the target compound may reduce steric hindrance compared to bulkier aryl substituents .

Mercapto-Oxadiazole Derivatives with Antimicrobial Activity

Example Compound: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone ().

  • Key Differences: Substituents: Mercapto (-SH) group on oxadiazole vs. isopropyl. Linker: Pyridine-2-ylamino group replaces indoline-piperidine.
  • Functional Insights :
    • The mercapto group enhances electrophilicity and reactivity, contributing to antimicrobial activity (MIC: 30.2–43.2 μg/cm³).
    • The isopropyl group in the target compound may improve metabolic stability compared to the labile -SH group .

Sulfanyl-Linked Oxadiazole-Indoline Analogs

Example Compound: 1-(Indolin-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone ().

  • Key Differences: Linkage: Sulfanyl (thioether) bridge vs. direct piperidine-ethanone linkage. Substituents: Phenoxymethyl on oxadiazole vs. isopropyl.
  • Implications: The sulfanyl group may increase susceptibility to oxidative degradation.

Tabular Comparison of Structural and Functional Attributes

Compound Class Heterocycle Core Key Substituents Functional Group Variations Notable Properties/Activities Evidence Source
Target Compound 1,3,4-Oxadiazole 5-Isopropyl Indoline-piperidine-ethanone N/A (Data not provided) N/A
Tetrazole-Piperidine Derivatives Tetrazole Aryl groups Chloroacetyl linker Synthesized via multi-step route
Pyrazole-Oxadiazole Hybrids 1,3,4-Oxadiazole Pyrazole-methyl, aryl Ethanone linker Structural diversity explored
Mercapto-Oxadiazole Derivatives 1,3,4-Oxadiazole Mercapto, pyridine-amino Hydrazide cyclization Antimicrobial (MIC: 30.2–43.2 μg/cm³)
Sulfanyl-Linked Analog 1,3,4-Oxadiazole Phenoxymethyl, sulfanyl Indoline-sulfanyl linkage Supplier data available

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